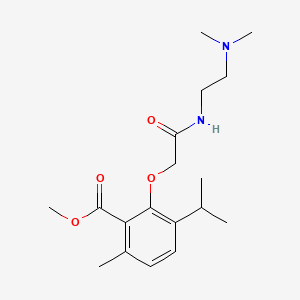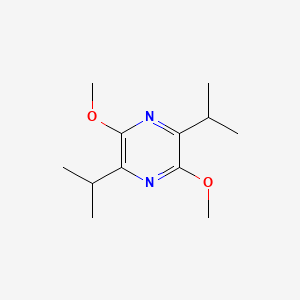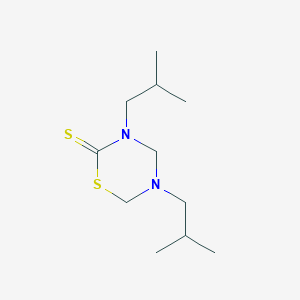![molecular formula C18H29ClO3 B14644552 Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- CAS No. 56585-19-4](/img/structure/B14644552.png)
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- is a complex organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl group. Benzene derivatives are widely studied due to their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- typically involves multi-step organic reactions. The starting materials often include benzene and specific alkyl halides. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and efficiency, ensuring that the final product meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Diethoxybenzene: Benzene with two ethoxy groups attached.
Methylethoxybenzene: Benzene with a methylethoxy group attached.
Uniqueness
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
56585-19-4 |
|---|---|
Molekularformel |
C18H29ClO3 |
Molekulargewicht |
328.9 g/mol |
IUPAC-Name |
(4-chloro-5,5-diethoxy-3-propan-2-yloxypentyl)benzene |
InChI |
InChI=1S/C18H29ClO3/c1-5-20-18(21-6-2)17(19)16(22-14(3)4)13-12-15-10-8-7-9-11-15/h7-11,14,16-18H,5-6,12-13H2,1-4H3 |
InChI-Schlüssel |
FAQQIPJZCBWSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C(CCC1=CC=CC=C1)OC(C)C)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


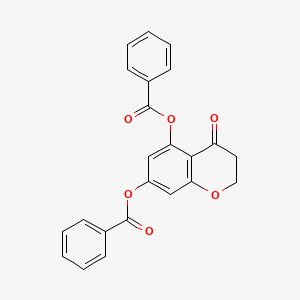
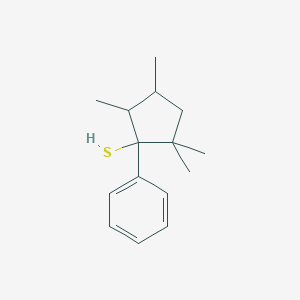
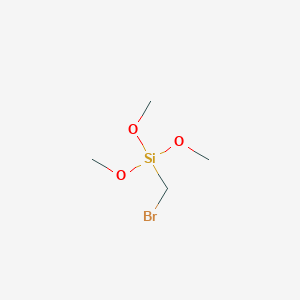
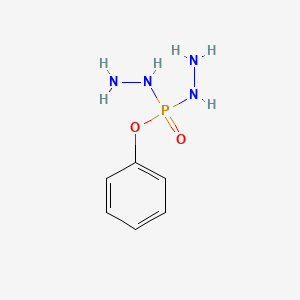
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
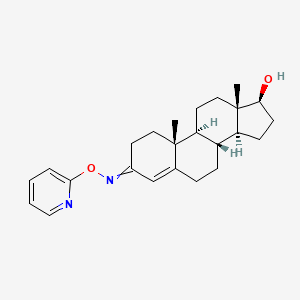

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
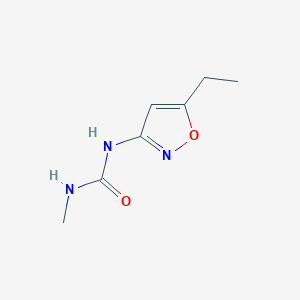
![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
